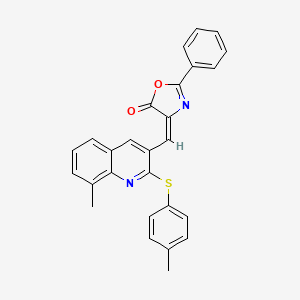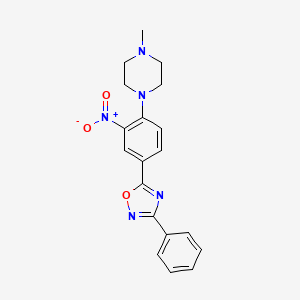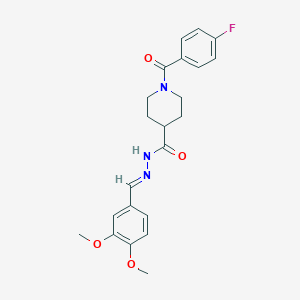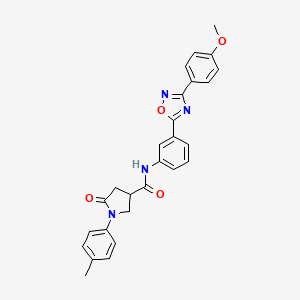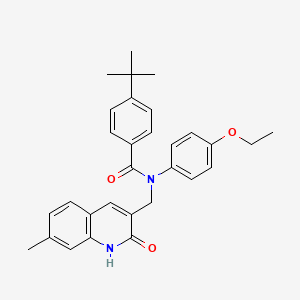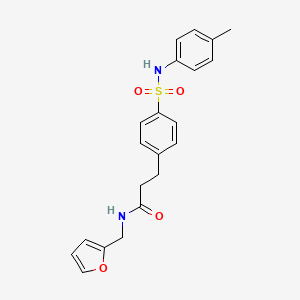
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as "Compound X" and is used in various biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, Compound X has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide are still being studied. However, research has shown that this compound has the potential to inhibit the growth of cancer cells and the aggregation of amyloid-beta peptides, making it a promising candidate for cancer and Alzheimer's disease treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide in lab experiments is its potential for use in cancer and Alzheimer's disease research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using Compound X in lab experiments is that its mechanism of action is still not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide. One potential direction is to further study its mechanism of action, which could help to identify additional uses for this compound. Additionally, research could focus on optimizing the synthesis method for Compound X, which could make it more readily available for use in experiments. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its effectiveness in treating cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the reaction of furan-2-carboxaldehyde with 4-aminobenzenesulfonamide in the presence of sodium triacetoxyborohydride. The resulting compound is then reacted with 3-(4-bromo-phenyl)-propanoic acid to yield N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has been used in various scientific research applications. One of the primary uses of this compound is in the study of cancer. Research has shown that Compound X has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-4-9-18(10-5-16)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-19-3-2-14-27-19/h2-7,9-12,14,23H,8,13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXDJTMBZWKXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

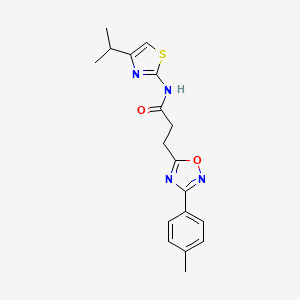
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)

![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)


